molecular formula C20H26N4O2S B5976466 N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-2-thiophen-2-ylacetamide

N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-2-thiophen-2-ylacetamide

Cat. No.: B5976466
M. Wt: 386.5 g/mol
InChI Key: VZCGWAGBRCJFHP-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-2-thiophen-2-ylacetamide is a complex organic compound that features a quinazoline core, a morpholine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-2-thiophen-2-ylacetamide typically involves multiple steps, starting from readily available precursors

    Formation of Quinazoline Core: This step often involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.

    Introduction of Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of Thiophene Moiety: The thiophene ring is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline core or the thiophene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline core, morpholine ring, or thiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield reduced quinazoline or thiophene derivatives.

Scientific Research Applications

N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-2-thiophen-2-ylacetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-2-thiophen-2-ylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)pyridine-2-carboxamide
  • N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-6-methyl-2-pyridinecarboxamide

Uniqueness

N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-2-thiophen-2-ylacetamide is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties compared to similar compounds

Properties

IUPAC Name

N-(7,7-dimethyl-2-morpholin-4-yl-6,8-dihydro-5H-quinazolin-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-20(2)11-16(22-18(25)10-14-4-3-9-27-14)15-13-21-19(23-17(15)12-20)24-5-7-26-8-6-24/h3-4,9,13,16H,5-8,10-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCGWAGBRCJFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CN=C(N=C2C1)N3CCOCC3)NC(=O)CC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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